molecular formula C19H19N3O4 B11157021 N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

Cat. No.: B11157021
M. Wt: 353.4 g/mol
InChI Key: OJVZOSIYMGAXNP-UHFFFAOYSA-N
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Description

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is a complex organic compound that features both an indole and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxyaniline with an appropriate acylating agent to form an intermediate. This intermediate is then reacted with an indole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran and water, and reagents such as sodium acetate and haloacetylchloride .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing the reaction conditions to maximize yield and minimize by-products. For example, using a combination of solvents and selective reduction agents like sodium borohydride and stannous chloride can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-25-13-7-8-17(26-2)15(10-13)22-18(23)11-20-19(24)16-9-12-5-3-4-6-14(12)21-16/h3-10,21H,11H2,1-2H3,(H,20,24)(H,22,23)

InChI Key

OJVZOSIYMGAXNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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